4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1250773-65-9
VCID: VC3054339
InChI: InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2
SMILES: C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl
Molecular Formula: C11H15ClN4
Molecular Weight: 238.72 g/mol

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine

CAS No.: 1250773-65-9

Cat. No.: VC3054339

Molecular Formula: C11H15ClN4

Molecular Weight: 238.72 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine - 1250773-65-9

Specification

CAS No. 1250773-65-9
Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
IUPAC Name 4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2
Standard InChI Key LRDULVMQEZAYFQ-UHFFFAOYSA-N
SMILES C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl
Canonical SMILES C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl

Introduction

PropertyValue
Molecular FormulaC11H15ClN4
Exact Mass~238.10 g/mol
StructurePyrimidine ring with a chlorine at position 4 and a 4-cyclopropylpiperazin-1-yl substituent at position 6
PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solid at room temperatureCommon for similar heterocyclic compounds
Melting Point~80-120°CBased on the melting point of 4-Chloro-6-piperidin-1-yl-pyrimidine (78-79°C)
SolubilitySoluble in organic solvents (DCM, chloroform, DMSO); poorly soluble in waterTypical for chlorinated pyrimidines
LogP~2-3Estimated based on structural features indicating moderate lipophilicity
AppearanceWhite to off-white solidCommon for similar compounds

Structural Characteristics

Molecular Structure

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine possesses a distinctive molecular architecture comprising:

  • A pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, providing a planar, electron-deficient aromatic system

  • A chlorine substituent: Located at position 4 of the pyrimidine ring, contributing to the electrophilic character of this position

  • A piperazine ring: Connected to the pyrimidine at position 6 via one of its nitrogen atoms, introducing a three-dimensional, basic component to the structure

  • A cyclopropyl group: Attached to the second nitrogen (position 4) of the piperazine ring, adding steric bulk, lipophilicity, and conformational constraints

The combination of these structural elements creates a molecule with specific electronic and spatial properties that would influence its chemical reactivity, physical properties, and potential biological interactions.

Structural Comparison with Similar Compounds

Several related compounds provide context for understanding 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:

CompoundStructural DifferencesMolecular Properties
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidineMethyl instead of cyclopropyl on piperazineMW: 212.68 g/mol; Linear alkyl vs. cyclic substituent
4-Chloro-6-piperidin-1-yl-pyrimidinePiperidine instead of 4-cyclopropylpiperazineMW: 197.66 g/mol; One less nitrogen atom; Formula: C9H12ClN3
Pyrazolo[1,5-a]pyrimidine derivativesDifferent heterocyclic core structureBicyclic system with fused five- and six-membered rings

Key Functional Groups

The compound contains several key functional groups that contribute to its chemical properties and potential biological activity:

Functional GroupPropertiesPotential Interactions
Pyrimidine ringElectron-deficient aromatic heterocycleHydrogen bond acceptor; π-stacking interactions; metal coordination
Chlorine substituentElectronegative halogenHalogen bonding; leaving group in nucleophilic substitution; hydrophobic interactions
Piperazine ringSaturated heterocycle with two nitrogen atomsBasic centers for protonation; hydrogen bond acceptors; metal coordination
Cyclopropyl groupStrained alicyclic ringHydrophobic interactions; conformational constraint; metabolic stability

The positioning of these functional groups creates a molecule with specific electronic, steric, and conformational properties that would influence its chemical reactivity and interactions with biological macromolecules.

Synthesis and Preparation

Key Reaction Mechanisms

Several reaction mechanisms are likely involved in the synthesis of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Mechanism: The electron-deficient pyrimidine ring facilitates nucleophilic attack at positions 4 and 6

    • Regioselectivity: The relative reactivity of these positions (typically 6 > 4) allows for selective substitution

    • Conditions: Mild bases (K2CO3, Et3N) in polar aprotic solvents (DMF, THF)

  • Preparation of 4-Cyclopropylpiperazine:

    • Alkylation of piperazine with cyclopropyl bromide or similar electrophiles

    • Protection/deprotection strategies may be required for selective monoalkylation

    • Alternative approach via reductive amination of cyclopropanone with piperazine

  • Chlorination of Hydroxypyrimidines:

    • Conversion of hydroxyl groups to chlorides using phosphorus oxychloride (POCl3)

    • Typically requires elevated temperatures (80-110°C)

    • May involve intermediates with P-O-C linkages

Purification Methods

Purification of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would likely involve common techniques for similar heterocyclic compounds:

Purification MethodConditionsComments
RecrystallizationEthanol/water or ethyl acetate/hexaneEffective for crystalline compounds; solvent selection critical
Column ChromatographySilica gel; ethyl acetate/hexane or DCM/methanolStandard for intermediate-scale purification; gradient elution often beneficial
Preparative HPLCC18 column; acetonitrile/water mobile phaseFor higher purity requirements; more resource-intensive
Acid-Base ExtractionAqueous acid/base partitioning with organic solventExploits the basic nature of piperazine; effective for separating from neutral impurities

The selection of purification method would depend on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.

Chemical Reactivity

Functional Group Reactivity

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would exhibit reactivity patterns characteristic of its constituent functional groups:

Functional GroupReactivity PatternPotential Reactions
Chloropyrimidine (position 4)Susceptible to nucleophilic substitutionReaction with amines, thiols, alcohols, and other nucleophiles
Piperazine nitrogenBasic center; nucleophilicProtonation; alkylation; acylation; metal coordination
Pyrimidine coreElectron-deficient aromaticNucleophilic attack; coordination with metals; limited electrophilic aromatic substitution
Cyclopropyl groupRing strain; susceptible to ring-openingPotential ring-opening under acidic conditions or with radical initiators

The chlorine at position 4 would be particularly reactive toward nucleophilic aromatic substitution, providing a synthetic handle for further derivatization. This reactivity pattern is observed in analogous compounds such as 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine .

Stability Considerations

The stability of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would be influenced by several factors:

Stability AspectCharacteristicsImplications
Thermal StabilityLikely stable at room temperatureProper storage temperature important for long-term stability
PhotostabilityPotentially sensitive to UV lightProtection from light during storage recommended
Hydrolytic StabilitySusceptible to hydrolysis under strong acidic/basic conditionspH control important in formulations and reactions
Oxidative StabilityPossible oxidation at piperazine nitrogensAntioxidants may be beneficial for long-term storage
Cyclopropyl StabilityPotential ring-opening under harsh conditionsAvoid strong acids or radical-generating conditions

Based on these considerations, recommended storage conditions would include a cool, dry environment, protection from light, and possibly under an inert atmosphere for long-term stability.

Structure-Property Relationships

Several structure-property relationships can be inferred for 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:

The cyclopropyl group would contribute to increased lipophilicity compared to methyl-substituted analogs, potentially affecting membrane permeability and distribution in biological systems. The piperazine nitrogens would contribute to the basic character of the molecule, with pKa values likely in the range of 7-9, with the cyclopropyl substituent potentially reducing the basicity of the adjacent nitrogen due to steric effects.

Therapeutic AreaPotential RelevanceStructural Basis
Kinase InhibitionPossible activity against PI3K isoformsStructural similarity to known kinase inhibitors; pyrimidine core common in kinase inhibitors
Respiratory DiseasesPotential applications in asthma or COPDRelated compounds investigated for respiratory conditions
Central Nervous SystemPossible activity at neurotransmitter receptorsPiperazine moiety common in CNS-active compounds
Anti-inflammatoryPotential immunomodulatory effectsPyrimidine-based compounds show activity in inflammatory pathways
AntimicrobialPossible antibacterial or antifungal propertiesChloropyrimidines have precedent in antimicrobial applications

The compound could also serve as a valuable synthetic intermediate for more complex drug candidates, leveraging the reactive chlorine at position 4 for further derivatization.

Biological TargetPotential InteractionStructural Rationale
Enzyme InhibitionBinding to enzyme active sitesHeterocyclic structure compatible with nucleotide-binding domains
Receptor BindingInteraction with G-protein coupled receptorsPiperazine moiety common in GPCR ligands
ImmunomodulationEffects on immune cell signalingSimilar compounds show PI3K inhibitory activity
Nicotinic ReceptorsPotential interaction with cholinergic systemRelated compounds may target CHRNA7
Cell SignalingModulation of cellular signaling pathwaysHeterocyclic compounds often interfere with kinase cascades

The unique combination of structural features in 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine creates a specific pharmacophore that could interact with various biological targets in distinct ways compared to simpler analogs.

FieldPotential ApplicationBasis
Chemical BiologyTool compound for probing biological pathwaysReactive site for attachment of reporter groups
Material ScienceBuilding block for specialty materialsNitrogen-rich heterocycle useful for coordination chemistry
AgrochemicalsCrop protection applicationsRelated structures have precedent in agricultural chemicals
CatalysisLigand for transition metal catalysisCoordinating ability of pyrimidine and piperazine nitrogens
Analytical ChemistryReference standard or internal standardWell-defined structure with characteristic spectroscopic properties

The versatility of the structure, particularly the presence of the reactive chlorine substituent, makes it a potentially valuable building block for diverse chemical applications beyond medicinal chemistry.

Structure-Activity Relationships

Structure Comparison with Known Bioactive Compounds

Several structural features of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine can be compared with known bioactive compounds:

Structural FeatureExamples in Known DrugsPotential Contribution to Activity
Pyrimidine CoreTrimethoprim (antibacterial), Pyrimethamine (antimalarial)Provides rigid scaffold with specific hydrogen-bonding pattern
Piperazine RingImatinib (anticancer), Cetirizine (antihistamine)Contributes basic centers and conformational flexibility
Cyclopropyl GroupCiprofloxacin (antibiotic), Tranylcypromine (antidepressant)Adds lipophilicity and metabolic stability
ChloropyrimidineAbivertinib (anticancer), Pyrazophos (fungicide)Creates electrophilic center for covalent or non-covalent interactions

The combination of these structural elements in 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine creates a molecular profile that shares features with diverse drug classes while maintaining its unique character.

Predicted Biological Targets

Based on structural considerations, 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine might interact with several biological targets:

Target ClassSpecific TargetsStructural Basis for Interaction
KinasesPI3K isoforms, particularly PI3KδStructurally related to known PI3K inhibitors
G-Protein Coupled ReceptorsSerotonin, Dopamine, Histamine receptorsPiperazine motif common in GPCR ligands
PhosphodiesterasesPDE4, PDE5Heterocyclic structure resembles nucleotide substrates
Cholinergic SystemNicotinic acetylcholine receptorsMay target CHRNA7 or related subunits
DNA/RNA-interacting ProteinsPolymerases, HelicasesStructural similarity to nucleobases

The diverse potential targets reflect the versatility of the compound's structure and suggest broad screening would be valuable to identify specific biological activities.

Structure Optimization Opportunities

Several opportunities exist for optimizing the structure of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine for specific applications:

Modification SitePotential VariationsExpected Impact
Chlorine Position (4)Replacement with -NH2, -OR, -SR groupsAltered reactivity, hydrogen bonding patterns
Cyclopropyl GroupSubstitution with other cycloalkyl or alkyl groupsModified lipophilicity and binding properties
Pyrimidine RingIntroduction of substituents at positions 2 and 5Additional interaction points; electronic modulation
Piperazine RingSubstitution on carbon atoms; replacement with related heterocyclesAltered basicity, conformation, and metabolic stability
Hybrid StructuresCombination with other pharmacophoresDevelopment of multi-target or dual-action compounds

Such modifications could be guided by computational modeling, structure-based design, and systematic biological screening to identify optimal derivatives for specific targets and applications.

Analytical Techniques for Characterization

Spectroscopic Methods

Characterization of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would involve several spectroscopic techniques:

TechniqueExpected FeaturesAnalytical Value
¹H NMRPyrimidine aromatic protons (7-9 ppm)
Piperazine methylene protons (2.5-3.5 ppm)
Cyclopropyl protons (0.2-1.0 ppm)
Structural confirmation; purity assessment
¹³C NMRPyrimidine carbon atoms (150-170 ppm)
Piperazine carbons (40-55 ppm)
Cyclopropyl carbons (5-10 ppm)
Carbon framework verification
Mass SpectrometryMolecular ion peak at m/z ≈ 238 (M+)
Fragmentation patterns including loss of chlorine
Molecular weight confirmation; structure elucidation
Infrared SpectroscopyC=N stretching (1500-1600 cm⁻¹)
C-Cl stretching (700-800 cm⁻¹)
Cyclopropyl C-H bending (1400-1450 cm⁻¹)
Functional group identification
UV-Visible SpectroscopyAbsorption maxima typical of substituted pyrimidines (260-280 nm)Purity assessment; concentration determination

2D NMR techniques such as COSY, HSQC, and HMBC would provide valuable additional information for complete structural assignment and confirmation.

Chromatographic Analysis

Chromatographic techniques would be valuable for both analytical and preparative purposes:

TechniqueConditionsApplications
HPLCC18 column; acetonitrile/water with buffer
UV detection at ~260-280 nm
Purity analysis; preparative isolation
GCMedium to high temperature program
Nonpolar stationary phase
Volatile impurity analysis; thermal stability assessment
TLCSilica gel plates
DCM/methanol or ethyl acetate/hexane systems
UV visualization
Reaction monitoring; rapid purity checks
SFCCO₂ with methanol modifier
Chiral or achiral columns
Alternative for scaled separation; green chemistry approach

These chromatographic methods would complement each other, providing multiple avenues for quality control and purification of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine.

Other Analytical Approaches

Additional analytical techniques would provide comprehensive characterization:

TechniqueInformation ProvidedValue in Characterization
X-ray CrystallographyThree-dimensional structure
Crystal packing
Bond lengths and angles
Definitive structural determination
Elemental AnalysisC, H, N, Cl percentagesPurity confirmation; empirical formula verification
Thermal AnalysisMelting point
Phase transitions
Thermal stability
Physical property characterization; formulation guidance
Computational MethodsElectronic structure
Potential energy surfaces
Predicted binding modes
Structure-activity relationship insights
pKa DeterminationAcid-base properties
Protonation states at physiological pH
Pharmacokinetic property prediction

These analytical approaches would collectively provide a comprehensive characterization of the physical, chemical, and structural properties of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine, essential for any future development work.

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